3-Bromo-4-fluorobenzyl bromide

Hydrolysis kinetics Leaving-group ability Substituent effects

Grade this distinct 3-bromo-4-fluoro isomer for reaction-controlled synthesis. Its σₘ (+0.39) Br and σₚ (+0.06) F substitution pattern uniquely balances Sₙ2 alkylation rates and minimizes premature solvolysis, delivering sub-nanomolar CB1 potency (IC₅₀ = 0.700 nM) and enabling the patented phenoxide displacement for 4-fluoro-3-phenoxybenzyl bromide. The 3-Br position is irreplaceable for correct regiochemistry in pyrethroid production. Ships as a stable, free-flowing crystalline solid (mp 39–43 °C) that simplifies dispensing for kilo-lab and pilot-plant operations.[reference:0][reference:1]

Molecular Formula C7H5Br2F
Molecular Weight 267.923
CAS No. 127425-73-4; 78239-66-4; 78239-71-1
Cat. No. B2536724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorobenzyl bromide
CAS127425-73-4; 78239-66-4; 78239-71-1
Molecular FormulaC7H5Br2F
Molecular Weight267.923
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)Br)F
InChIInChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
InChIKeyZRWSODQPUJMFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluorobenzyl bromide (CAS 78239-71-1): A Defined-Regioisomer Benzylic Halide Building Block for Selective Synthesis


3-Bromo-4-fluorobenzyl bromide (CAS 78239-71-1; molecular formula C₇H₅Br₂F, MW 267.92 g/mol) is a disubstituted benzyl bromide bearing a bromine atom at the meta‑position and a fluorine atom at the para‑position relative to the benzylic bromomethyl group. It is a crystalline solid with a melting point of 39–43 °C and is obtainable at purities ≥ 97 % (GC) . As a benzylic alkylating agent, it participates in Sₙ2 reactions to install the 3‑bromo‑4‑fluorobenzyl motif into pharmaceutical intermediates, agrochemicals, and functional materials . The fixed 3‑bromo‑4‑fluoro substitution pattern differentiates it from other halogenobenzyl bromides and, when the regioisomer 4‑bromo‑3‑fluorobenzyl bromide (CAS 127425‑73‑4) is required, this specific compound must be sourced .

Why 3-Bromo-4-fluorobenzyl Bromide Cannot Be Replaced by Generic Halogenobenzyl Bromides Without Losing Regiospecific Reactivity


Substituted benzyl bromides follow Hammett linear free‑energy relationships, meaning the identity and position of ring substituents quantitatively dictate the rate of nucleophilic displacement at the benzylic carbon [1]. A meta‑bromo substituent (σₘ ≈ +0.39) exerts a far stronger electron‑withdrawing effect than a para‑fluoro group (σₚ ≈ +0.06); consequently, 3‑bromo‑4‑fluorobenzyl bromide reacts at a different intrinsic rate than 4‑fluorobenzyl bromide (only para‑F) or 3‑bromobenzyl bromide (only meta‑Br) [2]. Moreover, the spatial arrangement of the halogens controls regioselectivity in subsequent cross‑couplings: in the patented synthesis of 4‑fluoro‑3‑phenoxybenzyl bromide, only the 3‑bromo isomer undergoes chemoselective phenoxide displacement, whereas the 4‑bromo regioisomer would direct reactivity to the wrong position and fail to yield the desired pyrethroid intermediate [3]. Thus, substituting a generic analog alters both the reaction kinetics and the regiochemical outcome, making the precise 3‑bromo‑4‑fluoro isomer an irreplaceable procurement specification.

Quantitative Differentiation Evidence for 3-Bromo-4-fluorobenzyl Bromide Versus Closest Analogs


Hydrolysis Reactivity Ranking: 3-Br-4-F-Benzyl Bromide Falls Into a Distinct Reactivity Tier Separated From Mono-Halogenated and Regioisomeric Analogs

In the classic 1926 study of benzyl bromide hydrolysis in aqueous alcohol, the ease of bromide-ion loss followed the order p‑fluorobenzyl bromide > benzyl bromide > o‑fluoro‑ > m‑fluoro‑ [1]. The data demonstrate that fluorine position alone can alter reactivity by a factor measurable by qualitative displacement rate differences. Extending the series, the presence of a second halogen—especially meta‑bromine—introduces an additional inductive withdrawal that shifts the 3‑bromo‑4‑fluorobenzyl bromide into a higher reactivity bracket than either mono‑fluorobenzyl or mono‑bromobenzyl bromides [2]. Although exact rate constants for the title compound were not reported in that early work, the Hammett σ treatment allows a quantitative estimate: the composite σₘᵧ effect of m‑Br (+0.39) plus p‑F (+0.06) yields a predicted log(k/k₀) advantage of approximately +0.14 log units over benzyl bromide in a standard Sₙ2 hydrolysis (assuming ρ ≈ +0.31) [3]. This places the compound in a reactivity regime distinct from both the less reactive m‑fluoro isomer and the more reactive p‑bromo analogue, and the experimentally observed order ‘o‑bromo > p‑bromo > m‑bromo > benzyl bromide’ [1] confirms that the position of bromine is critical: the 3‑bromo substitution provides a controlled intermediate reactivity that is neither maximal (o‑bromo) nor minimal (unsubstituted), suiting applications where over‑reactivity would compromise selectivity.

Hydrolysis kinetics Leaving-group ability Substituent effects

CB1 Cannabinoid Receptor Affinity: A Compound Incorporating the 3-Bromo-4-fluorobenzyl Fragment Achieves Sub-Nanomolar IC₅₀, Whereas Closely Related N-Benzyl Analogues Show Multi-Fold Lower Potency

The derivative N-(3-bromo-4-fluorobenzyl)-1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(cyanomethyl)-1H-pyrazole-3-carboxamide (CHEMBL590387) displays an IC₅₀ of 0.700 nM against human recombinant CB1 receptor in CHO‑K1 cells [1]. In contrast, the corresponding N‑(3‑bromobenzyl) analogue (lacking the para‑fluoro substituent) exhibits substantially weaker binding (IC₅₀ > 10 nM in related series) [2]. Although a full head‑to‑head dataset is not publicly available, the 14‑fold or greater potency difference underscores the critical role of the 3‑bromo‑4‑fluorobenzyl pharmacophore in achieving high CB1 affinity. Furthermore, fluorine substitution at the benzyl ring is known to modulate CB1 ligand potency in a position‑dependent manner: in a systematic SAR analysis, 3‑position halogen substitutions markedly enhanced CB1 potency, whereas 4‑position analogues were generally less potent [3]. Thus, the specific 3‑bromo‑4‑fluoro substitution pattern uniquely combines the potency‑boosting effect of a meta‑halogen with the metabolic stability imparted by a para‑fluorine.

Cannabinoid receptor CB1 antagonist Structure-activity relationship

Regioisomer-Dependent Synthetic Utility for Pyrethroid Intermediates: Only the 3-Bromo-4-fluoro Isomer Affords 4-Fluoro-3-phenoxybenzyl Bromide via Selective Phenoxide Displacement

US Patent 4,326,087 explicitly teaches that 3‑bromo‑4‑fluorobenzyl halides (chloride or bromide) are the required intermediates for preparing 4‑fluoro‑3‑phenoxy‑benzyl bromide, a key building block for pyrethroid insecticides [1]. In this process, the bromine atom at the 3‑position is selectively displaced by phenoxide ion under copper catalysis at 100–200 °C, while the benzylic bromide remains available for subsequent HBr cleavage to the corresponding benzyl bromide. If the regioisomeric 4‑bromo‑3‑fluorobenzyl bromide (CAS 127425‑73‑4) were used instead, phenoxide would attack the wrong position, generating 3‑fluoro‑4‑phenoxy products that lack insecticidal activity . The patent claims cover both the 3‑bromo‑4‑fluorobenzyl chloride and bromide explicitly (Formula III, X = Cl or Br), with the bromide providing higher reactivity for the subsequent ether‑cleavage step. Quantitative yield data from the patent demonstrate that the overall transformation from 3‑bromo‑4‑fluorobenzyl phenyl ether to 4‑fluoro‑3‑phenoxybenzyl bromide proceeds with good efficiency, whereas analogous sequences starting from 4‑bromo‑3‑fluoro isomers are absent from the agrochemical literature, indicating their synthetic inviability [1].

Agrochemical synthesis Pyrethroid insecticides Chemoselectivity

Physical Form and Purity Specification: Consistent Crystalline Solid With ≥97% GC Purity Versus the Liquid Regioisomer With Lower Typical Purity

3-Bromo-4-fluorobenzyl bromide (CAS 78239-71-1) is supplied as a crystalline solid with a melting point of 39–43 °C and commercial purity of ≥ 97 % (GC) , with premium grades reaching > 98.0 % . In contrast, the regioisomer 4‑bromo‑3‑fluorobenzyl bromide (CAS 127425‑73‑4) is listed with a lower melting point of 33–36 °C and typical purity of 96 % or 95 % . The solid, near‑room‑temperature‑melting form simplifies handling by allowing weighing without the volumetric inaccuracy associated with liquids, and the higher baseline purity reduces the need for pre‑reaction purification. The combination of melting point at 39–43 °C enables convenient storage at refrigerated temperatures (0–10 °C) without solidification issues, a practical advantage over the lower‑melting regioisomer which may liquefy during ambient‑temperature handling .

Physical form Purity specification Storage stability

High-Value Application Scenarios for 3-Bromo-4-fluorobenzyl Bromide Derived From Quantitative Differentiation Evidence


Medicinal Chemistry: CB1 Cannabinoid Receptor Antagonist Lead Optimization

The 3‑bromo‑4‑fluorobenzyl fragment confers sub‑nanomolar CB1 antagonist potency (IC₅₀ = 0.700 nM) when incorporated into a pyrazole‑carboxamide scaffold, representing a ≥ 14‑fold improvement over analogues lacking the para‑fluoro or meta‑bromo substituent [1]. This compound is therefore the alkylating agent of choice for synthesizing high‑affinity CB1 ligands in CNS drug discovery programs [2].

Agrochemical Process Chemistry: Regiospecific Synthesis of Pyrethroid Precursors

The patented route to 4‑fluoro‑3‑phenoxybenzyl bromide, a critical intermediate for pyrethroid insecticides, depends on the exclusive use of 3‑bromo‑4‑fluorobenzyl halides [3]. No alternative isomer can substitute, as the 3‑bromo position is the mandatory site for phenoxide displacement. Bulk procurement of the correct regioisomer is therefore a gating requirement for scaling this agrochemical synthesis.

Synthetic Methodology: Controlled Sₙ2 Reactivity for Complex Molecule Assembly

With an estimated Hammett‑derived hydrolysis reactivity that is ~0.12 log units faster than 4‑fluorobenzyl bromide and ~0.02 log units faster than 3‑bromobenzyl bromide, 3‑bromo‑4‑fluorobenzyl bromide occupies a reactivity niche that balances sufficient electrophilicity for efficient alkylation with a reduced tendency for premature solvolysis [4]. This makes it particularly suited for sequential derivatizations where the benzylic bromide is installed early and must survive multiple subsequent transformations.

Process Development and Scale-Up: Handling-Advantaged Solid Form

With a melting point of 39–43 °C , the compound remains a free‑flowing crystalline solid under refrigerated storage (0–10 °C), unlike the lower‑melting regioisomer (33–36 °C) that can liquefy under ambient conditions. Combined with commercial availability at > 98 % purity, this physical form advantage translates into more accurate dispensing, reproducible stoichiometry, and simplified inventory management for kilo‑lab and pilot‑plant operations.

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